molecular formula C10H10N2O2S2 B065241 Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate CAS No. 175137-23-2

Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate

Cat. No.: B065241
CAS No.: 175137-23-2
M. Wt: 254.3 g/mol
InChI Key: DJOSLIPUXGYBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate is a chemical compound with the molecular formula C10H10N2O2S2 It is characterized by a thienopyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrimidine core, which can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions. The methylthio group is then introduced via nucleophilic substitution reactions, often using methylthiol or its derivatives in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced thioethers.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thienopyrimidine core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)amino]acetate
  • Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)oxy]acetate
  • Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)hydrazino]acetate

Uniqueness

Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate is unique due to the presence of the thioether group, which can impart distinct chemical reactivity and biological activity compared to its analogs. This structural feature can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-(7-methylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-6-3-15-9-8(6)11-5-12-10(9)16-4-7(13)14-2/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOSLIPUXGYBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2SCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380579
Record name methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175137-23-2
Record name methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.